3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S2/c1-11(8,9)5-3(6)2-10-4(5)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCKZZQZROCZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=O)CSC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a sulfonyl chloride in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring may also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-(methylsulfonyl)-1,3-thiazolane-2,4-dione and related thiazolane/thiazolidinone derivatives are summarized below:
Key Insights:
Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound increases electronegativity and hydrogen-bond acceptor capacity compared to the benzyl group in 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, which may enhance interactions with biological targets .
Electronic and Solubility Profiles :
- Imidazole-containing derivatives (e.g., 5-[4-(1H-imidazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione) exhibit improved aqueous solubility due to the basic nitrogen in the imidazole ring, whereas the methylsulfonyl group offers moderate solubility with stronger dipole interactions .
Applications in Drug Discovery :
- Thiazolane-2,4-dione derivatives are frequently explored as kinase inhibitors or antimicrobial agents. For example, compound 61a (a pyrimidine-thiazolane hybrid) demonstrated an IC₅₀ of 3.13 μM against tumor cells, highlighting the scaffold’s versatility .
Research Findings and Data Gaps
- Synthetic Challenges : The synthesis of this compound derivatives often requires multi-step protocols, as seen in phosphazene-thiazolane hybrids (e.g., dispirophosphazenes), where column chromatography is critical for purification .
- Structural Confirmation : X-ray crystallography and NMR are standard for confirming thiazolane derivatives’ structures, as emphasized in studies on 3-benzyl-2-sulfanylidene analogs .
- Unresolved Data : Specific bioactivity data (e.g., IC₅₀, MIC) for this compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
3-(Methylsulfonyl)-1,3-thiazolane-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention due to its diverse biological activities. This compound is part of a broader class of thiazolidinediones, which are known for their pharmacological properties, including antibacterial, antioxidant, and antihyperglycemic effects. This article reviews the biological activity of this compound based on recent research findings.
The synthesis of thiazolidine derivatives typically involves various methods such as condensation reactions and cyclo-additions. For this compound, the synthetic routes often include the reaction of thiazolidine derivatives with sulfonyl compounds. The resulting compound exhibits unique structural features that contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antibacterial properties. For instance, various thiazolidine-2,4-dione derivatives were tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 2 to 16 µg/mL, indicating potent antibacterial activity . Notably, compounds derived from thiazolidine frameworks showed comparable or superior efficacy to standard antibiotics like oxacillin and cefuroxime .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 2 | Staphylococcus aureus |
| Compound B | 8 | Escherichia coli |
| Compound C | 16 | Pseudomonas aeruginosa |
Antioxidant Activity
Thiazolidine derivatives also display significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals effectively. The antioxidant activity is often assessed using assays such as DPPH and ABTS, where several TZD derivatives exhibited IC50 values in the low micromolar range .
Antihyperglycemic Activity
The antihyperglycemic effects of TZD derivatives are well-documented. They act primarily through the activation of peroxisome proliferator-activated receptors (PPARγ), which play a crucial role in glucose metabolism and insulin sensitivity. Molecular docking studies have indicated that certain derivatives bind effectively to PPARγ receptors, enhancing their potential as antidiabetic agents .
Case Study 1: Antibacterial Efficacy
A study synthesized a series of chlorophenylthiosemicarbazone hybrids based on thiazolidine-2,4-dione. These compounds were tested against various bacterial strains using the broth dilution method. Results indicated that some compounds had MIC values as low as 3.91 mg/L and demonstrated non-toxic profiles against human embryonic kidney cells (HEK-293) at concentrations significantly above their MICs .
Case Study 2: Antioxidant Potential
Another research effort focused on evaluating the antioxidant capacity of several TZD derivatives using the DPPH assay. The results showed that compounds with specific substituents on the thiazolidine ring had enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid .
Pharmacokinetic Properties
In silico pharmacokinetic studies indicate that many thiazolidine derivatives possess favorable absorption characteristics but may not penetrate the blood-brain barrier effectively. These studies assess parameters such as lipophilicity and solubility, which are critical for drug development .
Q & A
Basic Research Question
- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., supplementary crystallographic data in for dispirophosphazenes).
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methylsulfonyl protons (δ ~3.0–3.5 ppm) and carbonyl groups (δ ~170–180 ppm) .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the thiazolane ring and sulfonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da) .
What are the critical considerations for designing experiments to assess the biological activity of this compound derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., arylidene groups at position 5) to enhance target binding, as seen in rhodanine derivatives with antiviral/antidiabetic activity .
- Assay Design :
- In vitro enzymatic inhibition : Use kinetic assays (e.g., Michaelis-Menten plots) to measure IC₅₀ values against targets like α-glucosidase or proteases.
- Cellular toxicity : Prioritize MTT assays to rule out nonspecific cytotoxicity before in vivo studies.
- Control Compounds : Include known inhibitors (e.g., acarbose for antidiabetic studies) to benchmark activity .
How should researchers address discrepancies in reported data on the reactivity or stability of this compound under varying experimental conditions?
Advanced Research Question
- Contradiction Analysis :
- Reaction time : Prolonged reactions (e.g., 3 days vs. 2 h) may favor side products (e.g., triethylammonium salts in ).
- Solvent effects : DMF/acetic acid mixtures stabilize intermediates but may degrade acid-sensitive groups compared to THF .
- Systematic Replication : Vary one parameter (e.g., temperature, solvent) while monitoring via TLC/HPLC.
- Advanced Characterization : Use DSC (differential scanning calorimetry) to detect polymorphic transitions affecting stability .
What computational chemistry approaches are suitable for predicting the electronic properties and reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to optimize solubility.
- Docking Studies : Model binding affinities with biological targets (e.g., PPAR-γ for antidiabetic activity) using software like AutoDock Vina .
What are the best practices for handling and storing this compound to prevent degradation, based on its chemical properties?
Basic Research Question
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Handling :
- Use PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure.
- Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions.
- Disposal : Neutralize with dilute NaOH (<1 M) before incineration, adhering to EPA guidelines .
How can researchers optimize regioselectivity in substitution reactions involving this compound?
Advanced Research Question
- Directing Groups : Utilize the sulfonyl group’s electron-withdrawing effect to guide electrophilic attacks to the thiazolane ring’s α-position.
- Catalysis : Employ transition metals (e.g., Pd/Cu) for cross-coupling reactions at β-positions .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC to isolate intermediates before equilibration .
What analytical techniques are recommended for quantifying trace impurities in this compound samples?
Advanced Research Question
- HPLC-PDA/MS : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) and MS for impurity profiling .
- Limits of Detection (LOD) : Achieve ≤0.1% impurity levels using calibration curves with reference standards (e.g., USP monographs in ).
- Forced Degradation Studies : Expose samples to heat/humidity/light to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
